Isoamyl butyrate, also known as isopentyl butyrate, is an organic compound and an ester. [] It is naturally found in various fruits, particularly bananas, and contributes to their characteristic aroma. [, ] Its primary role in scientific research stems from its strong, fruity odor, often described as reminiscent of pears or bananas. [, , , ] This characteristic makes it a valuable component in flavor and fragrance research.
Isoamyl butyrate can be derived from natural sources, particularly from the fermentation of certain fruits or as a byproduct in the production of alcoholic beverages. It can also be synthesized in laboratory conditions using various catalytic methods.
Isoamyl butyrate can be synthesized through several methods, primarily focusing on enzymatic and chemical approaches. The enzymatic synthesis is preferred for its specificity and mild reaction conditions.
The enzymatic synthesis process has been optimized using factorial designs to evaluate the effects of various parameters on yield. For instance, a study found that a temperature of 30°C with a shaking rate of 180 rpm yielded optimal results under specific enzyme concentrations and substrate ratios .
Isoamyl butyrate consists of a butyric acid moiety attached to an isoamyl alcohol moiety. Its structural formula can be represented as follows:
The primary reaction for synthesizing isoamyl butyrate is the esterification reaction:
The mechanism involves the nucleophilic attack of the hydroxyl group of isoamyl alcohol on the carbonyl carbon of butyric acid, facilitated by the enzyme's active site. This process results in the formation of a tetrahedral intermediate, which subsequently collapses to release isoamyl butyrate and regenerate the enzyme.
Isoamyl butyrate finds extensive use in various industries:
Isoamyl butyrate, systematically named 3-methylbutyl butanoate, possesses the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. Its structure features a branched five-carbon alcohol moiety (3-methylbutanol) esterified with the four-carbon linear carboxylic acid butyric acid (butanoic acid). This molecular configuration creates an asymmetric ester with distinct physicochemical behaviors. The compound typically presents as a colorless to pale yellow mobile liquid with high volatility and limited aqueous solubility (0.5 g/L at 25°C), though it demonstrates excellent miscibility with alcohols, essential oils, and most organic solvents [2] [6] [7].
The ester functional group dominates the molecule's reactivity and spectroscopic properties, with the carbonyl group (C=O) exhibiting characteristic infrared absorption at approximately 1735–1745 cm⁻¹. Nuclear magnetic resonance spectroscopy reveals distinct signals: the methylene group adjacent to oxygen (CH₂OC=O) resonates near δ 4.05 ppm, while the branched methyl groups of the isoamyl component appear as a doublet around δ 0.95 ppm. Gas chromatography-mass spectrometry analysis shows a molecular ion peak at m/z 158, with characteristic fragment ions at m/z 71 [CH₃(CH₂)₂C=O⁺] and m/z 57 [(CH₃)₂CHCH₂⁺] arising from cleavage adjacent to the ester oxygen [5] [9].
Table 1: Fundamental Physicochemical Properties of Isoamyl Butyrate
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₉H₁₈O₂ | - |
Molecular Weight | 158.24 g/mol | - |
Boiling Point | 179–185°C | (lit.) |
Melting Point | -73°C | - |
Density | 0.862–0.864 g/mL | 25°C (lit.) |
Refractive Index | 1.409–1.414 | 20°C |
Vapor Pressure | 1.1 hPa | 20°C |
Flash Point | 58°C (136°F) | Closed cup |
Dielectric Constant | 3.9–4.0 | 20°C |
LogP (Octanol-Water) | 3.99 | 22.4°C |
Water Solubility | 184.7 mg/L | 20°C |
The branched alkyl chain in the alcohol segment significantly influences the compound's physical behavior compared to straight-chain analogs. This branching lowers both melting point (-73°C) and boiling point (179–185°C) relative to linear pentyl butyrate isomers, while simultaneously reducing crystalline packing efficiency. The molecular flexibility afforded by the ester linkage and methyl branching contributes to lower viscosity and surface tension (25.57 dyn/cm at 20°C), enhancing its diffusion properties in both solution and vapor phases [2] [6] [10]. The hydrophobic nature (logP 3.99) ensures minimal water interaction but excellent solubility in lipid matrices, a critical factor for flavor release in complex food systems. The vapor density (5.45 relative to air) indicates that evaporated compound will concentrate in lower atmospheric regions, enhancing its olfactory detectability in applications [2] [6].
Natural Distribution
Isoamyl butyrate occurs naturally as a secondary metabolite in numerous plant species and fermentation processes, typically contributing to the characteristic aroma profiles of fruits. It is biochemically synthesized through enzymatic esterification reactions catalyzed by alcohol acyltransferases during fruit ripening and fermentation. The compound has been identified as a volatile constituent in banana (Musa spp.), particularly concentrated in the peel and pulp during the climacteric phase. Analytical studies have also confirmed its presence in apple, apricot, melon, mango, guava, strawberry, and passion fruit, where it contributes to the green-fruity top notes of these aromas [5] [8] [9].
Beyond fresh fruits, isoamyl butyrate emerges during fermentation and processing stages in various alcoholic beverages. It constitutes part of the ester profile in wines (particularly young, fruity varieties), grape brandy, bourbon whiskey, rum, cider, and plum wine. In distilled spirits, it forms through yeast-mediated esterification during fermentation and can further develop during barrel aging. The compound also appears in fermented dairy products, notably in certain cheeses where microbial activity generates volatile esters. Additional natural sources include the essential oils of Eucalyptus macarthuri, Roman chamomile flowers, mastic gum, and surprisingly, coconut oil, where it occurs in trace amounts but contributes to the overall nutty-fruity background [5] [8] [9].
Industrial Production and Economic Role
Industrial production predominantly employs chemical synthesis via Fischer esterification, where isoamyl alcohol reacts with butyric acid under acidic catalysis (typically sulfuric acid or p-toluenesulfonic acid) at elevated temperatures. The reaction mixture undergoes neutralization, washing, and fractional distillation to achieve purities exceeding 98–100% (GC grade). More recently, enzymatic synthesis using immobilized lipases (e.g., from Rhizopus species) has gained commercial traction, offering advantages in specificity, reduced energy consumption, and avoidance of acidic waste streams. These biocatalytic processes typically achieve yields >90% under optimized conditions (40–50°C, solvent-free systems) and are increasingly employed for "natural" classification under regulatory frameworks [2] [10].
The compound holds significant commercial status as a high-demand flavor and fragrance chemical with global production volumes estimated in thousands of metric tons annually. Its industrial significance stems from several key attributes: (1) potency at low concentrations (ppm levels), (2) cost-effectiveness compared to natural extracts, (3) stability under processing conditions (pH, temperature), and (4) regulatory acceptance as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA 2060) and Food and Drug Administration (21 CFR 172.515). Market pricing varies by purity and sourcing, with natural grades commanding premium values ($245/kg for 1kg quantities) versus synthetic equivalents ($76.5/kg), reflecting both production costs and regulatory distinctions between "natural" and "synthetic" classifications in consumer products [2] [7] [10].
Table 2: Industrial Applications of Isoamyl Butyrate Across Sectors
Industry Sector | Primary Function | Example Applications | Typical Use Level |
---|---|---|---|
Food & Beverage | Flavor enhancer | Fruit candies, baked goods, ice cream, imitation rum, beverages | 50–550 ppm (chewing gum) |
Fragrance & Perfumery | Top-note modifier | Perfumes, colognes, body sprays, soaps | 0.1–5% in concentrate |
Cosmetics & Toiletries | Aromatic agent | Lotions, shampoos, conditioners, scrubs | 0.01–0.5% |
Industrial Chemistry | Solvent/Plasticizer | Polymer processing, specialty coatings | Variable (technical grade) |
Research & Analysis | Analytical standard | Gas chromatography reference, sensory studies | N/A |
The versatility of isoamyl butyrate extends to specialized industrial functions beyond flavor and fragrance. It serves as a solvent for cellulose acetate and natural resins, a plasticizer in polymer formulations to improve flexibility, and a reference standard in analytical chemistry due to its well-characterized chromatographic behavior. In synthetic organic chemistry, it functions as a protecting group for carboxylic acids or as a mild solvent for reactions requiring non-polar media [3] [7].
The history of isoamyl butyrate parallels the broader development of ester chemistry in the late 19th and early 20th centuries. Initial identification likely occurred during investigations into fusel oil—a byproduct of ethanol fermentation containing higher alcohols including isoamyl alcohol. Early 20th-century chemists recognized that esterification of these fusel oil components could convert harsh-smelling byproducts into valuable flavor compounds. The earliest industrial production probably employed direct esterification of fusel oil-derived isoamyl alcohol with butyric acid (itself often sourced from butter distillate or hydrolysis of dairy byproducts) [4] [10].
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